molecular formula C20H20N2S B2777561 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-31-6

3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B2777561
CAS RN: 861209-31-6
M. Wt: 320.45
InChI Key: RVFLSLQCIORTQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Common methods for forming carbon-nitrogen bonds include the Strecker synthesis and the Rosenmund-von Braun synthesis . The formation of the cyclopentane ring could potentially be achieved through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile group could potentially introduce polarity into the molecule, affecting its physical and chemical properties. The cyclopentane and phenyl rings could contribute to the molecule’s rigidity and shape .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine. The sulfanyl group could potentially participate in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could potentially make the compound polar, affecting its solubility in different solvents. The rigidity of the cyclopentane and phenyl rings could influence the compound’s melting and boiling points .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has demonstrated methods for synthesizing related compounds, which often involves reactions of specific precursors under controlled conditions. For example, compounds similar to the one have been synthesized through reactions involving diamino thiopyran dicarbonitriles and morpholino cyclopentene, leading to derivatives useful for further chemical transformations (Dyachenko & Dyachenko, 2007).

  • Crystal Structure Determination

    Studies have focused on determining the crystal structures of similar compounds using X-ray diffraction. This helps in understanding the molecular configuration and bonding characteristics, which are crucial for potential applications in various fields (Moustafa & Girgis, 2007).

Potential Applications

  • Antimicrobial and Anticancer Properties

    Some derivatives of the compound have been evaluated for their antimicrobial and anticancer activities. This suggests potential use in medical and pharmaceutical research (Elewa et al., 2021).

  • Optical and Electronic Properties

    Research has also explored the optical and electronic properties of related pyridine derivatives. This includes their use in the fabrication of heterojunctions and potential application in photonic devices (Zedan et al., 2020).

  • Corrosion Inhibition

    Some studies have indicated the applicability of similar compounds as corrosion inhibitors for steel alloys. This is significant for industrial applications where material durability is a concern (Abd El‐Lateef et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-cyclopentylsulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c21-13-18-16-11-6-12-17(16)19(14-7-2-1-3-8-14)22-20(18)23-15-9-4-5-10-15/h1-3,7-8,15H,4-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFLSLQCIORTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

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